Isopropyl 2,2,3,3-tetrafluoropropyl carbonate
Description
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester proposed for use in advanced lithium-ion battery electrolytes. FS-C is synthesized via the reaction of methyl chloroformate with 2,2,3,3-tetrafluoropropanol in the presence of pyridine . Fluorinated carbonates like FS-C are designed to enhance electrolyte stability, reduce flammability, and improve solid-electrolyte interphase (SEI) formation due to their high fluorine content and electrochemical inertness .
Structure
3D Structure
Properties
Molecular Formula |
C7H10F4O3 |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
propan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H10F4O3/c1-4(2)14-6(12)13-3-7(10,11)5(8)9/h4-5H,3H2,1-2H3 |
InChI Key |
OVIKCIBOASSNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction mechanism follows a two-step process:
-
Formation of the Chloroformate Intermediate :
The fluorinated carbonic acid derivative reacts with thionyl chloride (SOCl) to generate 2,2,3,3-tetrafluoropropyl carbonochloridate, releasing SO and HCl as byproducts. -
Nucleophilic Attack by Isopropanol :
Isopropanol attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion and forming the carbonate ester.
The stoichiometric ratio of isopropanol to chloroformate is critical, with a 1:1 molar ratio achieving optimal yields (87–95%). Excess isopropanol can lead to di-esterification side products, while insufficient amounts result in unreacted chloroformate.
Solvent and Temperature Optimization
Solvent selection significantly impacts reaction efficiency:
| Solvent | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| DCM | 95 | 12 | -20 to 40 |
| DCE | 94 | 12 | -20 to 40 |
| THF | 67 | 12 | -20 to 40 |
| Toluene | 77 | 12 | -20 to 40 |
Dichloromethane (DCM) and dichloroethane (DCE) are preferred due to their non-coordinating nature and ability to stabilize intermediates. Reactions conducted in tetrahydrofuran (THF) or toluene exhibit lower yields due to solvent coordination with intermediates or reduced solubility.
Fluorinated Intermediate Synthesis via Protective Group Strategies
Alternative routes employ protective groups to enhance regioselectivity and reduce side reactions. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyl moieties during fluorination steps.
Stepwise Fluorination and Carbonation
-
Fluorination of Propylene Carbonate :
Propylene carbonate undergoes electrophilic fluorination using xenon difluoride (XeF) or perfluoroalkyl iodides to introduce fluorine atoms at the 2,2,3,3-positions. -
Transesterification with Isopropanol :
The fluorinated carbonate reacts with isopropanol in the presence of a base (e.g., EtN) to yield the final product.
This method achieves 80–85% yields but requires rigorous moisture control to prevent defluorination.
Solvent-Mediated Carbonation with Triethylamine
A scalable approach involves the direct carbonation of 2,2,3,3-tetrafluoropropanol with isopropyl chloroformate using EtN as a base:
Role of Triethylamine
EtN neutralizes HCl, shifting the equilibrium toward product formation. However, excess EtN can lead to emulsion formation, complicating purification.
Purification Protocols
Crude products are typically purified via:
-
Liquid-Liquid Extraction : Sequential washing with water and brine removes unreacted reagents.
-
Column Chromatography : Silica gel eluted with petroleum ether/ethyl acetate mixtures (9:1 v/v) achieves >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 87–95 | 98 | High | Moderate |
| Fluorinated Intermediate | 80–85 | 95 | Moderate | Low |
| Solvent-Mediated | 90–92 | 97 | High | High |
The solvent-mediated method offers the best balance of yield, purity, and scalability, making it industrially preferable.
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The carbonate group is prone to hydrolysis, particularly under acidic or aqueous conditions. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: Reaction with other alcohols to form different carbonates.
Hydrolysis: Reaction with water to produce the corresponding alcohol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the isopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as tetramethylammonium hydroxide and lithium alkoxides. Reaction conditions often involve moderate temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate .
Scientific Research Applications
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications, including:
Chemistry: Used as a solvent in electrochemical power sources due to its high dielectric permittivity and low viscosity.
Biology: Investigated for its interactions with biological systems, particularly in drug delivery and pharmaceutical formulations.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, lubricants, and polymers.
Mechanism of Action
The mechanism of action of isopropyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the stability and reactivity of the compound, making it effective in various applications. The presence of fluorine atoms enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to unique therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural and Functional Analogues
Key fluorinated compounds used in electrolytes include:
- Fluoroethylene carbonate (FEC)
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)
- Methyl 2,2,2-trifluoroethyl carbonate (FEMC)
- 3,3,3-Trifluoropropylene carbonate (TFEC)
Table 1: Comparative Properties of Fluorinated Electrolyte Components
Electrochemical Performance
Oxidative Stability :
- SEI Formation: FEC promotes LiF-rich SEI layers on silicon anodes, improving capacity retention . TTE enhances LiF content in SEI via fluorine donation, critical for lithium-metal anodes .
Ionic Conductivity :
Application-Specific Performance
High-Voltage Li-Ion Batteries :
Lithium-Sulfur Batteries :
- TTE improves sulfur utilization and reduces polysulfide shuttling via stable LiF-rich interfaces .
Biological Activity
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique fluorinated structure, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity and stability, making it an interesting candidate for drug development and other applications.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial effects compared to their non-fluorinated counterparts. The presence of fluorine may alter membrane permeability or interfere with microbial metabolic pathways.
- Anti-inflammatory Properties : Some studies have indicated that fluorinated carbonates can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis or other inflammatory diseases.
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results show varying degrees of cytotoxicity depending on the concentration and exposure time.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Membrane Interaction : The unique structure may enhance interaction with lipid membranes, leading to increased permeability or disruption.
- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various fluorinated carbonates against common pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those observed for non-fluorinated analogs.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Non-fluorinated Analog | 128 |
Study 2: Cytotoxicity Assessment
In another study focusing on cancer therapeutics, this compound was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest potential applications in targeted cancer therapies.
Q & A
Q. What are the recommended synthetic routes for preparing isopropyl 2,2,3,3-tetrafluoropropyl carbonate, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer: Synthesis of fluorinated carbonates like this compound typically involves esterification reactions between fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropanol) and chloroformates or carbonylating agents. A common approach is the use of a two-step process:
Step 1: React 2,2,3,3-tetrafluoropropanol with phosgene or a safer alternative (e.g., triphosgene) to form the intermediate chloroformate.
Step 2: Perform nucleophilic substitution with isopropyl alcohol under anhydrous conditions, catalyzed by a base like pyridine or triethylamine .
Critical Analytical Techniques:
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm molecular structure and fluorine substitution patterns.
- FTIR Spectroscopy to verify carbonyl (C=O) and ether (C-O-C) functional groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and identify volatile impurities.
- Elemental Analysis to validate stoichiometry.
Q. How does the incorporation of fluorine atoms in carbonate solvents influence their physicochemical properties relevant to lithium-ion battery electrolytes?
Methodological Answer: Fluorination significantly alters solvent properties:
- Reduced Flammability: Fluorine lowers the solvent’s combustibility by forming radical scavengers during decomposition .
- Enhanced Oxidative Stability: Fluorinated carbonates resist oxidation at high voltages (>4.5 V vs. Li/Li+), critical for nickel-rich cathodes like NCM811 .
- Improved Interfacial Stability: Fluorine promotes LiF-rich solid electrolyte interphase (SEI) layers, reducing parasitic reactions at electrodes .
Key Physicochemical Properties:
Advanced Research Questions
Q. What experimental strategies can be employed to evaluate the effect of this compound on solid electrolyte interphase (SEI) formation in lithium metal batteries?
Methodological Answer: To analyze SEI composition and stability:
- X-ray Photoelectron Spectroscopy (XPS): Quantify LiF, Li₂CO₃, and organic species in the SEI .
- Electrochemical Impedance Spectroscopy (EIS): Measure interfacial resistance changes during cycling to assess SEI stability .
- Cryogenic Electron Microscopy (Cryo-EM): Resolve SEI nanostructure without beam damage .
- Density Functional Theory (DFT): Model solvent decomposition pathways and LiF nucleation energetics .
Experimental Design Example:
Prepare electrolytes with varying concentrations of the fluorinated carbonate (e.g., 0–20 wt%).
Cycle Li||Cu cells at 0.5 mA/cm² and analyze voltage hysteresis.
Compare SEI composition post-cycling using XPS depth profiling .
Q. How does the use of this compound in localized high-concentration electrolytes (LHCEs) affect lithium-ion solvation structures and transport mechanisms?
Methodological Answer: In LHCEs, fluorinated carbonates act as diluents that reduce viscosity while maintaining a high Li⁺ coordination number:
- Solvation Structure Analysis:
- Transport Properties:
Key Finding:
Fluorinated diluents weaken solvent-Li⁺ binding, enabling faster Li⁺ desolvation at electrodes and reducing concentration polarization .
Q. In high-voltage lithium-ion batteries, what role does this compound play in stabilizing the cathode-electrolyte interface, and how can its oxidative stability be experimentally validated?
Methodological Answer: Role in Cathode Stabilization:
- Forms a fluorinated cathode-electrolyte interphase (CEI) that suppresses transition-metal dissolution and oxygen release .
- Reduces electrolyte decomposition at voltages >4.5 V by aligning HOMO energy levels with cathode potentials .
Oxidative Stability Validation:
- Linear Sweep Voltammetry (LSV): Conduct on Pt electrodes at 1 mV/s to determine anodic limits (e.g., >5.0 V vs. Li/Li+) .
- Accelerated Rate Calorimetry (ARC): Test thermal stability under overcharge conditions .
- In Situ Differential Electrochemical Mass Spectrometry (DEMS): Monitor gas evolution (O₂, CO₂) during high-voltage cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
